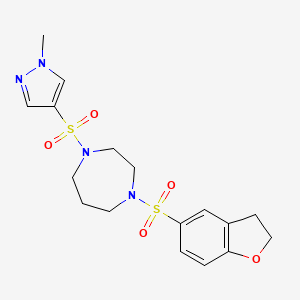
1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H22N4O5S2 and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological implications.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step organic reactions including sulfonylation and diazepane formation. Initial steps often include the preparation of the 2,3-dihydrobenzofuran moiety followed by the introduction of the pyrazole sulfonamide group. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonylation | Sulfonyl chloride | Room temperature |
| 2 | Diazepane formation | Diazepane precursor | Reflux |
| 3 | Purification | Chromatography | Gradient elution |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation in vitro. A notable study demonstrated that these compounds could reduce the viability of leukemia cells at concentrations as low as 7×10−6 M .
Neuroprotective Effects
The neuroprotective potential of related benzofuran derivatives has been explored in models of neuropathic pain. For example, certain compounds have been identified as selective agonists for cannabinoid receptor type 2 (CB2), which play a role in modulating pain responses without affecting motor functions . The compound's structure may allow it to interact favorably with these receptors, suggesting a pathway for pain management.
Case Studies
Case Study 1: Antitumor Activity
In a controlled experiment involving various cancer cell lines, This compound was tested against human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 5×10−5 M. This activity was attributed to the compound's ability to induce apoptosis in cancer cells.
Case Study 2: Neuropathic Pain Management
In animal models of neuropathic pain induced by paclitaxel, administration of related benzofuran compounds led to significant reductions in pain sensitivity without affecting locomotor activity. This suggests that such compounds may provide effective analgesia through CB2 receptor activation .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be partially explained through its structure. The presence of both the benzofuran and pyrazole moieties appears crucial for its interaction with biological targets.
Table 2: Structure-Activity Relationship Highlights
| Structural Feature | Biological Activity |
|---|---|
| Benzofuran scaffold | Antitumor activity |
| Pyrazole sulfonamide | Neuroprotection |
| Diazepane core | Enhanced stability |
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S2/c1-19-13-16(12-18-19)28(24,25)21-7-2-6-20(8-9-21)27(22,23)15-3-4-17-14(11-15)5-10-26-17/h3-4,11-13H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCUVOVHSKKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














